1-[2-(Difluoromethoxy)benzoyl]piperazine
Descripción
1-[2-(Difluoromethoxy)benzoyl]piperazine is a synthetic piperazine derivative characterized by a benzoyl group substituted with a difluoromethoxy moiety at the ortho position. The difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing bioavailability and target engagement .
Propiedades
IUPAC Name |
[2-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUATPZDHVOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-[2-(Difluoromethoxy)benzoyl]piperazine typically involves the reaction of 2-(difluoromethoxy)benzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
1-[2-(Difluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-[2-(Difluoromethoxy)benzoyl]piperazine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Piperazine Derivatives
Substituted Benzoylpiperazines
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ()
- Structural Similarities : These compounds share the benzoyl-piperazine core but differ in substituents. For example, compound 5a has a 4-chlorobenzhydryl group at the piperazine nitrogen and a benzoyl group at the para position.
- Functional Differences: Cytotoxicity: Derivatives like 5a–g exhibit significant anticancer activity across liver (HEPG2, IC₅₀: 2.1–8.7 µM), breast (MCF7, IC₅₀: 3.4–12.3 µM), and colon cancer cell lines, attributed to their bulky substituents enhancing DNA intercalation or kinase inhibition .
1-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazine ()
Fluorinated Arylpiperazines
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-Chlorophenyl)piperazine (mCPP) ()
- Receptor Interactions :
- Structural Contrast : Unlike 1-[2-(difluoromethoxy)benzoyl]piperazine, these lack the benzoyl group, which may reduce steric hindrance and alter receptor selectivity.
1-(2-Fluorobenzyl)piperazine ()
- Pharmacokinetics: The fluorobenzyl group increases lipophilicity (logP: 2.8) compared to non-fluorinated analogs, improving blood-brain barrier penetration .
Functional Comparison with Non-Benzoyl Piperazines
Piperazine-Based Dopamine Transporter Ligands ()
- 1-(2-Diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine ([125I]DEEP): Binding Specificity: Labels amino-terminal domains of dopamine transporters, critical for cocaine analog interactions . Behavioral Effects: Self-administered in primates (ED₅₀: 0.03–1.0 mg/kg), indicating reinforcing properties akin to cocaine .
Actividad Biológica
1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 292.71 g/mol. It features a piperazine ring substituted with a difluoromethoxy group and a benzoyl moiety, which contribute to its unique chemical properties and biological activities.
Target Interactions
1-[2-(Difluoromethoxy)benzoyl]piperazine primarily interacts with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions are crucial for its potential therapeutic effects in treating mood disorders and schizophrenia.
Key Mechanisms:
- Serotonin Receptor Modulation: Preliminary studies indicate that this compound may enhance serotonin signaling, which is vital for mood regulation.
- Dopamine Receptor Interaction: The compound may also influence dopaminergic pathways, potentially providing anxiolytic effects.
Antipsychotic and Anxiolytic Potential
Research has suggested that 1-[2-(Difluoromethoxy)benzoyl]piperazine exhibits significant antipsychotic and anxiolytic properties. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in the treatment of psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antipsychotic | Modulates serotonin and dopamine receptors | |
| Anxiolytic | Potential to reduce anxiety symptoms | |
| Neuropharmacological | Investigated for mood disorder treatments |
Case Studies and Experimental Findings
Several studies have explored the pharmacological profile of 1-[2-(Difluoromethoxy)benzoyl]piperazine:
- Study on Serotonin Receptor Binding: A study indicated that the compound shows affinity for various serotonin receptor subtypes, suggesting its potential as a therapeutic agent in treating depression and anxiety disorders.
- Dopaminergic Activity Assessment: In vitro assays demonstrated that the compound could inhibit dopamine receptor activity, which is associated with antipsychotic effects.
Safety and Toxicology
The safety profile of 1-[2-(Difluoromethoxy)benzoyl]piperazine has been evaluated through hemolytic assays, indicating minimal toxicity to mammalian cells at therapeutic concentrations. This suggests a favorable safety margin for potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
